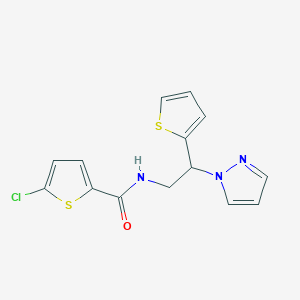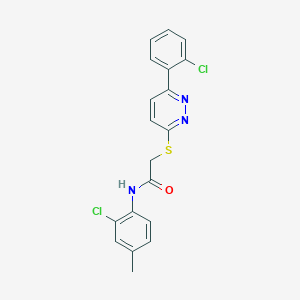![molecular formula C17H20N4O B2621003 (2S)-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide CAS No. 1375162-25-6](/img/structure/B2621003.png)
(2S)-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S)-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide” is a complex organic molecule that features a pyrrolidine ring, an imidazo[1,2-a]pyridine moiety, and a prop-2-yn-1-yl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide” typically involves multi-step organic synthesis. The key steps may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the imidazo[1,2-a]pyridine moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the prop-2-yn-1-yl group: This can be done using alkylation reactions with propargyl halides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions to form dihydro derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
It may exhibit biological activities such as enzyme inhibition, receptor modulation, or antimicrobial properties, making it a candidate for drug discovery.
Medicine
Industry
The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mécanisme D'action
The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety may interact with nucleic acids or proteins, while the pyrrolidine ring can modulate the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide: can be compared with other imidazo[1,2-a]pyridine derivatives, pyrrolidine carboxamides, and propargyl-containing compounds.
Uniqueness
The unique combination of the imidazo[1,2-a]pyridine moiety, pyrrolidine ring, and prop-2-yn-1-yl group in this compound may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
(2S)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1-prop-2-ynylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-2-10-20-12-5-6-15(20)17(22)18-9-8-14-13-21-11-4-3-7-16(21)19-14/h1,3-4,7,11,13,15H,5-6,8-10,12H2,(H,18,22)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONKUMPSSTZBLG-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)NCCC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)NCCC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{4-[(4-Bromobenzyl)amino]phenyl}acetic acid](/img/structure/B2620922.png)
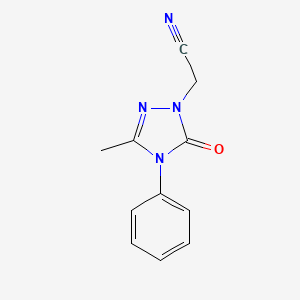

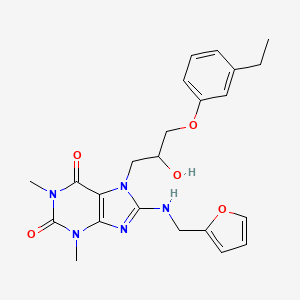

![N-(4-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2620928.png)



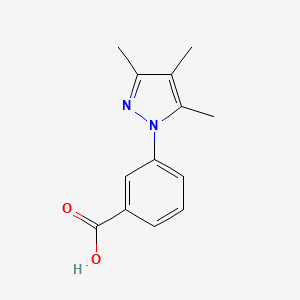
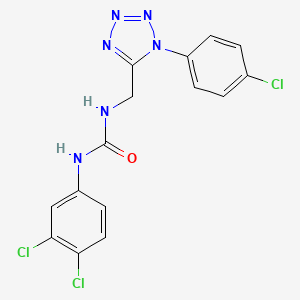
![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B2620940.png)
